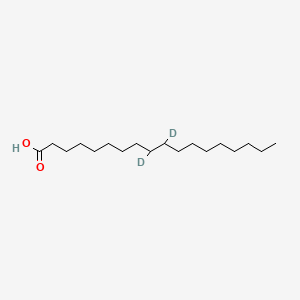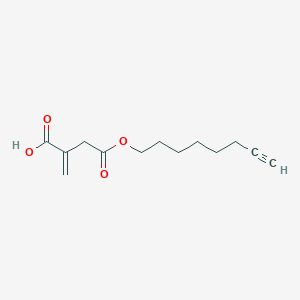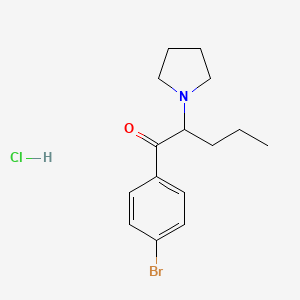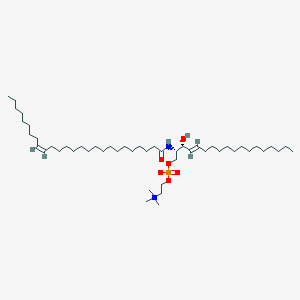
十八碳酸-9,10-D2
描述
Octadecanoic-9,10-D2 acid, also known as Stearic Acid-9,10-d2, is a stable isotope-labeled lipid . It has a molecular formula of C18H34D2O2 and a molecular weight of 286.49 . It is supplied as a solid at room temperature .
Synthesis Analysis
The production of 1-octadecanol from octadecanoic acid was investigated in a liquid-phase trickle-bed reactor by hydrogenating octadecanoic acid using a Ni/Co/Mo sulfide catalyst . The primary reactions occurring in the reactor were the desired conversion of octadecanoic acid to 1-octadecanol and the subsequent undesired conversion of 1-octadecanol to octadecane .
Molecular Structure Analysis
The molecular structure of Octadecanoic-9,10-D2 acid can be represented by the SMILES notation: O=C(O)CCCCCCCCCCCCCCCCC . The InChI representation is InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D .
Chemical Reactions Analysis
The primary reactions occurring in the reactor were the desired conversion of octadecanoic acid to 1-octadecanol and the subsequent undesired conversion of 1-octadecanol to octadecane . The activation energies of the first and second reactions were 63.7.8 and 45.6 kJ/mol, respectively .
Physical And Chemical Properties Analysis
Octadecanoic-9,10-D2 acid is a solid at room temperature . It has a molecular weight of 286.49 .
科学研究应用
生物润滑剂应用
合成酯基油:研究表明,源自油酸的结构(如十八碳酸-9,10-D2)有望用于合成生物润滑剂基油。这些化合物表现出良好的特性,如低倾点和高氧化稳定性,使其适用于不同温度应用中的工业流体 (Salimon、Salih 和 Yousif,2012 年)。
油酸的三酯衍生物:基于油酸的三酯衍生物(包括this compound)因其低温性能和热氧化稳定性而受到研究。这些衍生物有望开发成可生物降解且环保的润滑剂 (Salimon、Salih 和 Yousif,2012 年)。
热分析
- 盐的热分解:十八碳酸及其盐已对其热分解特性进行了分析。该研究有助于理解热解过程中发生的反应,这与煤炭加工和其他工业过程中的应用相关 (Rogers,1984 年)。
代谢研究
- 氘代异构体的合成:合成十八碳烯酸氘代异构体(包括this compound)对于代谢研究至关重要。这些异构体用于了解人体脂肪的代谢过程 (Rakoff 和 Emken,1978 年)。
微生物氧化
- 转化为羟基和酮酸:研究表明,某些微生物可以将油酸转化为羟基或酮酸,包括 10-羟基十八碳酸和 10- 酮基十八碳酸。这项研究有助于理解脂肪酸的生物转化,用于各种应用 (El-Sharkawy、Yang、Dostal 和 Rosazza,1992 年)。
化学合成与分析
酯化和开环反应:已经研究了通过单环氧化亚麻酸与油酸的酯化和开环反应合成生物润滑剂基础油。该过程利用this compound 衍生物来开发环保润滑剂 (Salimon 等,2013 年)。
脂肪酸和酯的分析:制备和分析含有氘的脂肪酸和酯(包括this compound)对于脂质化学和生物化学的研究至关重要 (Rakoff,1982 年)。
安全和危害
Octadecanoic-9,10-D2 acid may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
作用机制
Target of Action
Octadecanoic-9,10-D2 acid, also known as stearic acid, is a type of saturated fatty acid that is a component of many animal and vegetable lipids . It is part of the octadecanoid class of lipid mediators, which have recently begun to be recognized as significant in humans . These compounds are involved in multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Mode of Action
It is known that these compounds interact with their targets to mediate various biological processes .
Biochemical Pathways
Octadecanoic-9,10-D2 acid is part of the octadecanoid class of lipid mediators, which are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . These lipids are involved in multiple biological processes including inflammation and immune activation, tissue modulation and cellular proliferation, ion transport, and airway smooth muscle contraction . The primary enzymatic pathways for the oxidative metabolism of 18-carbon fatty acids in humans are involved in the biosynthesis and bioactivity of octadecanoids .
Result of Action
It is known that these compounds are involved in the mediation of multiple biological processes .
生化分析
Biochemical Properties
Octadecanoic-9,10-D2 acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including fatty acid synthase and stearoyl-CoA desaturase. These enzymes are involved in the synthesis and desaturation of fatty acids, respectively. Octadecanoic-9,10-D2 acid is also a substrate for acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes. The interactions between Octadecanoic-9,10-D2 acid and these enzymes are crucial for maintaining cellular lipid homeostasis .
Cellular Effects
Octadecanoic-9,10-D2 acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid metabolism and inflammation. By activating PPARs, Octadecanoic-9,10-D2 acid can influence the expression of genes involved in fatty acid oxidation and energy homeostasis. Additionally, it affects cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy balance .
Molecular Mechanism
At the molecular level, Octadecanoic-9,10-D2 acid exerts its effects through various binding interactions and enzyme modulation. It binds to PPARs, leading to the activation of these nuclear receptors and subsequent changes in gene expression. Octadecanoic-9,10-D2 acid also interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and stearoyl-CoA desaturase, influencing their activity and substrate specificity. These interactions result in alterations in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecanoic-9,10-D2 acid can change over time due to its stability and degradation. Studies have shown that Octadecanoic-9,10-D2 acid is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to Octadecanoic-9,10-D2 acid can lead to changes in lipid metabolism and cellular energy balance .
Dosage Effects in Animal Models
The effects of Octadecanoic-9,10-D2 acid in animal models vary with different dosages. At low doses, it has been shown to enhance fatty acid oxidation and improve metabolic health. At high doses, Octadecanoic-9,10-D2 acid can induce lipid accumulation and cause adverse effects, such as hepatic steatosis and insulin resistance. These dosage-dependent effects highlight the importance of carefully controlling the dosage of Octadecanoic-9,10-D2 acid in experimental studies .
Metabolic Pathways
Octadecanoic-9,10-D2 acid is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It is activated by acyl-CoA synthetase to form octadecanoyl-CoA, which can then enter the β-oxidation pathway for energy production. Additionally, Octadecanoic-9,10-D2 acid can be desaturated by stearoyl-CoA desaturase to form oleic acid, a monounsaturated fatty acid. These metabolic pathways are essential for maintaining cellular energy balance and lipid homeostasis .
Transport and Distribution
Within cells and tissues, Octadecanoic-9,10-D2 acid is transported and distributed by various lipid transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream or stored in lipid droplets within cells. The distribution of Octadecanoic-9,10-D2 acid is influenced by its interactions with lipid transporters, such as fatty acid-binding proteins (FABPs) and lipoproteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
Octadecanoic-9,10-D2 acid is primarily localized in the endoplasmic reticulum and lipid droplets within cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the presence of specific amino acid sequences can target Octadecanoic-9,10-D2 acid to the endoplasmic reticulum, where it participates in lipid biosynthesis. Additionally, its incorporation into lipid droplets allows for storage and mobilization during periods of energy demand .
属性
IUPAC Name |
9,10-dideuteriooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-QDRJLNDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)
![N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025879.png)



![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methyl-5,6-bis(trideuteriomethoxy)cyclohexa-2,5-diene-1,4-dione](/img/structure/B3025888.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

